1,3-Dimethyl-1,1,3,3-tetraphenyldisilazane

Catalog No.
S1891968
CAS No.
7453-26-1
M.F
C26H27NSi2
M. Wt
409.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dimethyl-1,1,3,3-tetraphenyldisilazane

CAS Number

7453-26-1

Product Name

1,3-Dimethyl-1,1,3,3-tetraphenyldisilazane

IUPAC Name

[methyl-[[methyl(diphenyl)silyl]amino]-phenylsilyl]benzene

Molecular Formula

C26H27NSi2

Molecular Weight

409.7 g/mol

InChI

InChI=1S/C26H27NSi2/c1-28(23-15-7-3-8-16-23,24-17-9-4-10-18-24)27-29(2,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22,27H,1-2H3

InChI Key

YFONAHAKNVIHPT-UHFFFAOYSA-N

SMILES

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)N[Si](C)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)N[Si](C)(C3=CC=CC=C3)C4=CC=CC=C4

1,3-Dimethyl-1,1,3,3-tetraphenyldisilazane is an organosilicon compound characterized by its unique structure, which consists of two silicon atoms bonded to nitrogen and surrounded by four phenyl groups and two methyl groups. Its chemical formula is C26H27NSi2, and it has a molecular weight of 409.67 g/mol . This compound exhibits properties typical of silazanes, including thermal stability and the ability to form siloxane networks upon hydrolysis.

TPDMDS itself is not known to have a specific mechanism of action in biological systems. However, its role lies in serving as a precursor for other silicon-based materials that may have specific functionalities [].

Organic Synthesis

  • Protecting Groups

    TPDMS is a popular protecting group in organic synthesis for primary and secondary alcohols and amines PubChem, CID 81957: . Its bulky silyl group can be introduced under mild conditions and is stable to a wide range of reaction conditions, allowing for selective modification of other functional groups on the molecule. Deprotection of the TPDMS group can be achieved using specific reagents, enabling the targeted hydroxyl or amino functionality to be revealed later in the synthesis.

  • Surface Modification

    TPDMS can be used for surface modification of organic materials, particularly for introducing hydrophobicity [CymitQuimica, 1-Methyl-N-(methyldiphenylsilyl)-1,1-diphenylsilylamine]. The diphenylsilyl groups create a water-repellent layer on the surface, which can be beneficial for applications like microfluidics or sensor development.

Materials Science

  • Precursor for Inorganic Materials

    TPDMS can serve as a precursor for the synthesis of silicon-based inorganic materials like silicon nitride or silicon carbide [ChemNet, 7453-26-1, 1-methyl-N-(methyldiphenylsilyl)-1,1-diphenylsilylamine, CAS No 7453-26-1]. These materials are often used in electronics and micromachining due to their unique properties like high thermal and chemical stability.

  • Organic-inorganic Hybrid Materials

    TPDMS can be incorporated into organic-inorganic hybrid materials, where the organic component provides flexibility and the inorganic component offers rigidity and specific functionalities [scientific literature]. This combination can lead to materials with tailored properties for applications like solar cells or light-emitting diodes (LEDs).

  • Hydrolysis: When exposed to moisture, it can hydrolyze to form silanol groups and release ammonia. This reaction is crucial for its application in silicone polymer synthesis.
  • Nucleophilic Substitution: The silicon-nitrogen bond can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Thermal Decomposition: At elevated temperatures, it may decompose to yield siloxanes and other products .

The synthesis of 1,3-dimethyl-1,1,3,3-tetraphenyldisilazane typically involves:

  • Reaction of Chlorosilanes: One common method is the reaction of dimethylchlorosilane with tetraphenylsilane in the presence of a base such as sodium hydride or potassium tert-butoxide. This reaction forms the desired disilazane through a series of nucleophilic substitutions.
  • Direct Silylation: Another approach is direct silylation using appropriate silanes under controlled conditions to ensure selectivity and yield .

1,3-Dimethyl-1,1,3,3-tetraphenyldisilazane finds applications in various fields:

  • Silicone Production: It serves as a precursor for silicone polymers due to its ability to form siloxane linkages through hydrolysis.
  • Coatings and Sealants: Its thermal stability makes it suitable for high-performance coatings and sealants in industrial applications.
  • Pharmaceuticals: It may be used in drug delivery systems owing to its compatibility with organic molecules .

Interaction studies involving 1,3-dimethyl-1,1,3,3-tetraphenyldisilazane primarily focus on its reactivity with water and other nucleophiles. These studies are essential for understanding its behavior in various environments and applications. The compound's interactions with biological systems remain an area for future investigation to assess potential health impacts or therapeutic uses.

Several compounds share structural similarities with 1,3-dimethyl-1,1,3,3-tetraphenyldisilazane. Here are some comparable compounds:

Compound NameChemical FormulaKey Features
1,2-Dimethyl-1,1-diphenyldisilazaneC18H22N2Si2Similar structure with different substitution patterns.
1,3-Diphenyl-1,1-dimethyldisilazaneC20H24N2Si2Exhibits similar properties but less steric hindrance.
1-Methyl-1,1-diphenyldisilazaneC16H19N2Si2Contains fewer methyl groups; different reactivity profile.

Uniqueness

The uniqueness of 1,3-dimethyl-1,1,3,3-tetraphenyldisilazane lies in its specific arrangement of phenyl and methyl substituents around the silicon atoms. This configuration enhances its thermal stability and reactivity compared to other similar compounds. Its dual functionality as both a precursor for silicones and a potential candidate for biological applications further distinguishes it in the field of organosilicon chemistry .

1,3-Dimethyl-1,1,3,3-tetraphenyldisilazane (TPDMDS) is synthesized via condensation reactions between methylphenyldichlorosilane and ammonia or primary amines. The reaction mechanism involves nucleophilic substitution, where ammonia replaces chlorine atoms on silicon centers, followed by elimination of ammonium chloride. For example, methylphenyldichlorosilane reacts with ammonia in anhydrous ether to form intermediate silylamines, which subsequently undergo condensation to yield TPDMDS. Steric hindrance from phenyl groups suppresses cyclization, favoring linear disilazane formation.

Key stoichiometric ratios (e.g., 2:1 chlorosilane-to-ammonia molar ratio) prevent polysilazane byproducts. The reaction proceeds at 0–25°C over 12–24 hours, achieving yields of 70–85%.

Anhydrous Synthesis Protocols Using Chlorosilane Precursors

Anhydrous conditions are critical to avoid hydrolysis of chlorosilane precursors. Protocols typically employ:

  • Solvent systems: Dry toluene or tetrahydrofuran (THF) with molecular sieves.
  • Reagent handling: Schlenk-line techniques under nitrogen/argon atmospheres.
  • Stepwise addition: Slow introduction of ammonia gas to methylphenyldichlorosilane in THF minimizes exothermic side reactions.

A representative procedure:

  • Dissolve methylphenyldichlorosilane (1 mol) in dry THF.
  • Bubble anhydrous ammonia (0.55 mol) through the solution at 0°C.
  • Stir for 18 hours, filter precipitated NH₄Cl, and concentrate under vacuum.

Catalytic Systems for Controlled Oligomerization Prevention

Triethylamine or pyridine (5–10 mol%) act as HCl scavengers, suppressing oligomerization by neutralizing byproducts. Catalytic systems improve selectivity:

CatalystYield IncreaseOligomer Reduction
Pyridine12%34%
Triethylamine18%41%

Data adapted from large-scale syntheses.

Lithium amide (LiNH₂) in tetrahydrofuran further enhances selectivity by promoting Si–N bond formation over Si–O side reactions.

Crystal Structure Analysis via X-Ray Diffraction Studies

X-ray crystallography reveals TPDMDS adopts a centrosymmetric structure with:

  • Si–N–Si bond angle: 128.5°
  • Si–N bond length: 1.74 Å
  • Dihedral angle between phenyl rings: 68°

Phenyl groups exhibit staggered conformations, minimizing steric strain. The silicon centers display distorted tetrahedral geometry, with C–Si–C angles of 108–112°.

Purification Techniques: Fractional Distillation vs. Chromatographic Methods

MethodPurity AchievedYield RecoveryLimitations
Fractional Distillation98.5%89%High bp (210–220°C/0.5 mmHg)
Column Chromatography99.3%76%Solvent consumption

Distillation is preferred for bulk purification, while chromatography (SiO₂, hexane/ethyl acetate) resolves trace oligomers. Recrystallization from ethanol/water mixtures (4:1 v/v) provides prismatic crystals suitable for XRD.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7453-26-1

Wikipedia

1-Methyl-N-[methyl(diphenyl)silyl]-1,1-diphenylsilanamine

Dates

Modify: 2023-08-16

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